1-(4-Phenyl-1,2,3,4-tetrahydroisochinolin-2-yl)-2-chlorethan-1-on

Übersicht

Beschreibung

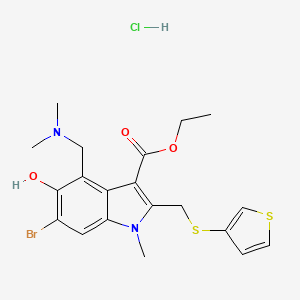

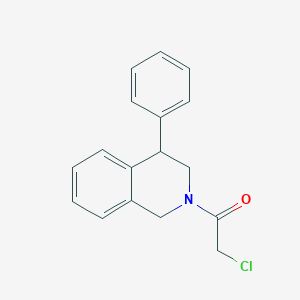

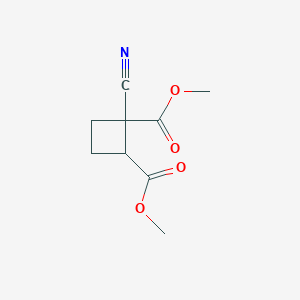

2-Chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H16ClNO and its molecular weight is 285.8. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemoproteomische Studien

Diese Verbindung dient als kleines Molekülfragment, das mit Cystein reagiert, in chemoproteomischen Studien. Es hilft bei der Identifizierung reaktiver Cysteinreste in Proteinen, was für das Verständnis der Proteinfunktion und -interaktionen entscheidend sein kann .

Ligandenbindungsbewertung

Es wird verwendet, um die Ligandenbindung sowohl für traditionell medikamentenempfängliche Zielmoleküle als auch für solche zu beurteilen, die als „unmedikamentenempfänglich“ gelten. Dies ist wichtig, um den Umfang der therapeutischen Zielmoleküle zu erweitern .

Entdeckung kovalenter Liganden

Als elektrophiles Scout-Fragment ist es entscheidend für die fragmentbasierte Entdeckung kovalenter Liganden und unterstützt die Identifizierung von Bindungsstellen und die Entwicklung kovalenter Inhibitoren .

Gezielte Proteindegradation

Die Verbindung kann in bifunktionale Werkzeuge wie elektrophile PROTAC®-Moleküle integriert werden. Diese werden für die gezielte Proteindegradation verwendet, ein vielversprechender Ansatz für die Medikamentenentwicklung .

E3-Ligase-Entdeckung

Im Bereich der Forschung zum Ubiquitin-Proteasom-System wird diese Verbindung zur Entdeckung von E3-Ligasen verwendet, Enzymen, die Proteine zur Degradation markieren .

Proteomweites Potenzial für reversible Kovalenz

Diese Verbindung kann verwendet werden, um das proteomweite Potenzial für reversible Kovalenz an Cystein zu untersuchen, was Auswirkungen auf reversible Medikamenteninteraktionen und Signalwege hat .

Elektrophile PROTACs für Kernproteine

Sie hat Anwendungen bei der Entwicklung elektrophiler PROTACs, die auf Kernproteine abzielen, wodurch der Bereich der medikamentenempfänglichen Zielmoleküle im Zellkern erweitert wird .

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It interacts with both traditionally druggable proteins and “undruggable,” or difficult-to-target, proteins .

Mode of Action

This compound acts as an electrophilic scout fragment . It can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . The compound forms a covalent bond with the cysteine residue in the target protein, which can lead to changes in the protein’s function .

Result of Action

The result of the compound’s action depends on the specific proteins it targets. By forming a covalent bond with cysteine residues in these proteins, it can alter their function, potentially leading to changes at the molecular and cellular levels . The exact effects would depend on the specific proteins targeted and the context in which they are expressed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at a temperature of 2-8°C , suggesting that temperature could affect its stability Other factors, such as pH and the presence of other molecules in the environment, could also influence its action and efficacy

Biochemische Analyse

Biochemical Properties

It is known that tetrahydroisoquinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 2-Chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one in animal models . Future studies could provide valuable information on threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies could provide insights into any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Eigenschaften

IUPAC Name |

2-chloro-1-(4-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c18-10-17(20)19-11-14-8-4-5-9-15(14)16(12-19)13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMHNEUIMSQQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C(=O)CCl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601172290 | |

| Record name | Ethanone, 2-chloro-1-(3,4-dihydro-4-phenyl-2(1H)-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-98-0 | |

| Record name | Ethanone, 2-chloro-1-(3,4-dihydro-4-phenyl-2(1H)-isoquinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-chloro-1-(3,4-dihydro-4-phenyl-2(1H)-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-phenoxypropyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B1652225.png)

![3-{1-[2-(cyclopropylmethoxy)ethyl]piperidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B1652226.png)

![5-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B1652236.png)

![2-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B1652238.png)

![methyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B1652245.png)